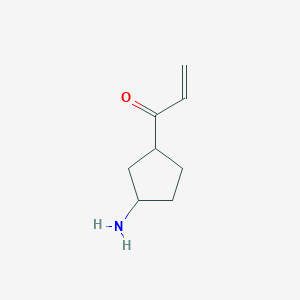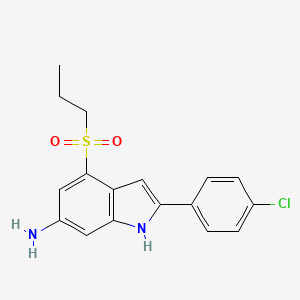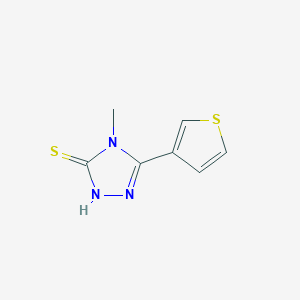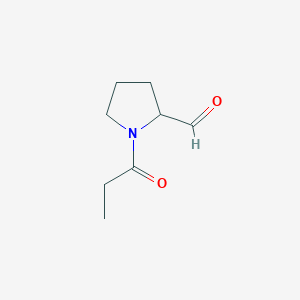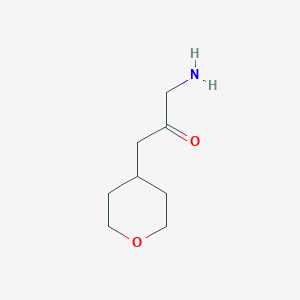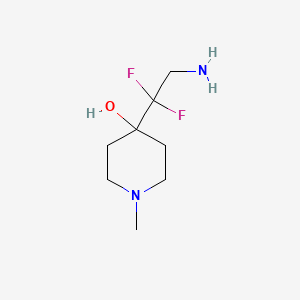![molecular formula C10H13NO2S B13173825 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a methyl(thiolan-3-yl)amino group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 5-[Methyl(thiolan-3-yl)amino]furan-2-carboxylic acid.
Reduction: 5-[Methyl(thiolan-3-yl)amino]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with a formyl group directly attached to the furan ring.
Thiolan-3-ylamine: Contains the thiolan-3-yl group but lacks the furan ring and formyl group.
5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of the methyl(thiolan-3-yl)amino group.
Uniqueness
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is unique due to the presence of both the furan ring and the methyl(thiolan-3-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
5-[methyl(thiolan-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-11(8-4-5-14-7-8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3 |
Clave InChI |
IGBBHWPLDAQSDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCSC1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


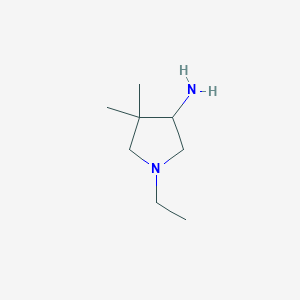
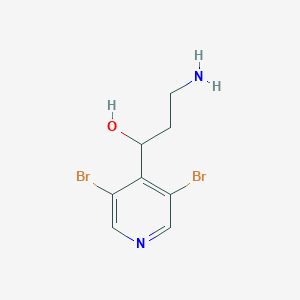

![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
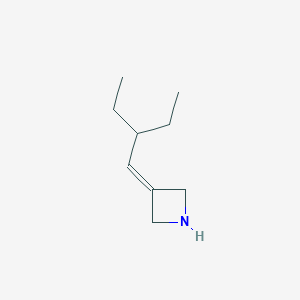
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)

